
2-((2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-((2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide involves multi-step reactions starting from basic organic precursors. For instance, the synthesis of triazole compounds containing a thioamide group was achieved by reacting substituted acetophenone with triazole and phenyl isothiocyanate . Similarly, a series of N-substituted derivatives of acetamides was synthesized from benzoic acid through a sequence of transformations, including the formation of ethyl benzoate, benzohydrazide, and finally the target thioacetamide compounds . These synthetic routes typically involve the use of reagents such as DMF and sodium hydride, indicating the need for strong bases and aprotic solvents in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques, including EI-MS, IR, and NMR . Single-crystal X-ray diffraction analysis has been used to determine the structure of related compounds, revealing that they crystallize in the monoclinic system with specific space groups and exhibit intermolecular interactions such as weak C—H…N hydrogen bonds that stabilize the crystal structure . The orientation of phenyl rings with respect to other heterocyclic rings, such as the thiazole ring, has been observed, which can influence the overall molecular geometry and potential intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups such as the thioamide, which can participate in various chemical reactions. The literature does not provide specific reactions for this compound, but related compounds have been shown to exhibit antifungal and plant growth-regulating activities, suggesting that they may undergo interactions with biological macromolecules . The reactivity of these compounds can also be inferred from their antimicrobial activity, as they are capable of interacting with microbial species, which may involve reactions with cellular components .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystalline nature and the presence of intermolecular hydrogen bonds can affect their melting points and solubility . The density and crystallographic parameters such as unit cell dimensions provide insight into the packing of the molecules in the solid state . The spectral data obtained from EI-MS, IR, and NMR spectroscopy are indicative of the functional groups present and can be used to deduce the purity and identity of the synthesized compounds . The antimicrobial and hemolytic activities of these compounds suggest that they have specific interactions with biological systems, which can be attributed to their chemical properties .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study explored the synthesis of various acetamide derivatives, including 2-((2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide, and found them to possess good antimicrobial activity. Specifically, compounds like 2-bromo-N-(phenylsulfonyl)acetamide derivatives showed significant activity against various strains of microbes (Fahim & Ismael, 2019).
Anticancer Properties
- Another research conducted on 4-arylsulfonyl-1,3-oxazoles, closely related to the compound , demonstrated notable anticancer activities against various cancer cell lines. This suggests the potential of similar compounds in cancer treatment (Zyabrev et al., 2022).
Antioxidant Activity
- Amidomethane sulfonyl-linked compounds, including derivatives of oxazoles, were prepared and tested for their antioxidant properties. One of the compounds, related to this compound, showed excellent antioxidant activity, surpassing even standard antioxidants like Ascorbic acid (Talapuru et al., 2014).
Antitumor and Antimalarial Activities
- Research has been conducted to evaluate the antitumor activity of compounds similar to this compound. These studies suggest their efficacy against certain cancer cell lines (Yurttaş et al., 2015). Furthermore, some derivatives of N-(phenylsulfonyl)acetamide, closely related to the subject compound, have shown promising antimalarial activity (Fahim & Ismael, 2021).
Wirkmechanismus
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c18-14(20)11-24-17-16(25(21,22)13-9-5-2-6-10-13)19-15(23-17)12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTASNNKFYALFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)
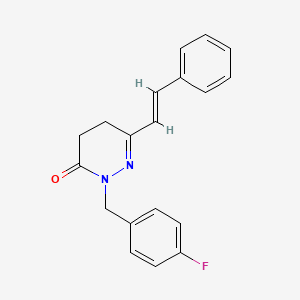
![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)
![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)
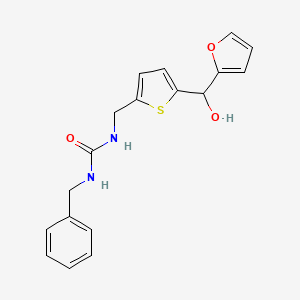
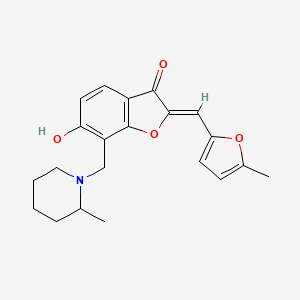
![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)
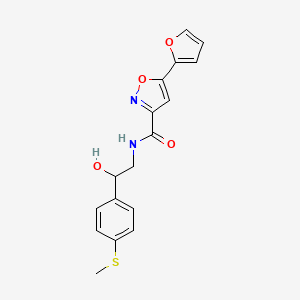
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)
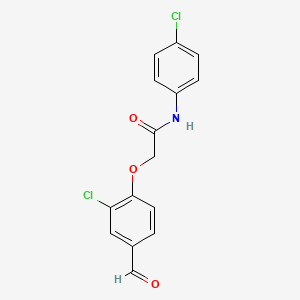
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)